(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (hereafter referred to as Compound 2e) is a chalcone derivative synthesized via condensation of 3,4,5-trimethoxycinnamic acid with 1H-1,2,3-benzotriazole-1-carbonyl chloride (BtcCl), yielding a crude product (58% yield) that is typically triturated with ether/petroleum ether for purification . Its structural uniqueness lies in the combination of a benzotriazole moiety and a 3,4,5-trimethoxyphenyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
(E)-1-(benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-10-12(11-16(24-2)18(15)25-3)8-9-17(22)21-14-7-5-4-6-13(14)19-20-21/h4-11H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEACASGPBSNAK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 1H-1,2,3-benzotriazole with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The benzotriazole ring and trimethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzotriazole compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of . Its structure features a benzotriazole moiety, which is known for its diverse biological activities. The presence of the 3,4,5-trimethoxyphenyl group enhances its reactivity and biological potential.
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits significant antimicrobial properties. The benzotriazole group is particularly noted for its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown activity against pathogens such as Klebsiella pneumonia .
Anticancer Potential
Research has suggested that derivatives of benzotriazole can inhibit cancer cell proliferation. The unique structure of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may contribute to its ability to interact with specific biological targets involved in tumor growth .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes linked to metabolic pathways in cancer and infectious diseases. Investigations into its mechanism of action are ongoing to better understand its therapeutic potential .
UV Protection
Benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation effectively. This compound can be utilized in formulations requiring enhanced UV protection without compromising material integrity .
Photostability Enhancer
In addition to UV protection, this compound can improve the photostability of dyes and pigments used in various applications such as textiles and paints. Its incorporation into formulations can prolong the lifespan of colorants exposed to light .
Biodegradable Polymers
The compound's properties allow it to be integrated into biodegradable polymers that require UV stability for outdoor applications. This integration can help mitigate environmental impact by reducing plastic waste while maintaining functionality .
Photocatalytic Applications
Research indicates that benzotriazole derivatives may serve as photocatalysts in environmental remediation processes. Their ability to absorb light and facilitate chemical reactions makes them candidates for degrading pollutants under sunlight exposure .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Molecular Geometry and Crystal Packing
Key Comparisons:
- Chalcone1 [(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one]: Features a 4-methoxyphenyl group instead of benzotriazole. Single-crystal analysis reveals that the trimethoxyphenyl group induces planar geometry, with Hirshfeld surface analysis showing C–H···O and π-π interactions dictating supramolecular assembly .
- Compound with 2-fluorophenyl substitution : The dihedral angle between the prop-2-en-1-one core and 2-fluorophenyl group is 37.65°, compared to 11.64° for the trimethoxyphenyl group, indicating significant steric distortion due to fluorine substitution .
- Compound 2e : The benzotriazole group introduces N–H···O hydrogen bonding and π-stacking interactions, likely enhancing crystal stability compared to simpler methoxy or ethoxy analogues .
Table 1: Geometric Parameters of Selected Chalcones
Anticancer Activity:
- ETTC [(E)-1-(2,4,6-triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one]: Demonstrates potent intrinsic apoptosis induction in hepatocellular carcinoma (HCC) cells, attributed to ethoxy groups enhancing membrane permeability .
- TMf and TMh [(2E)-3-(4-nitrophenyl)- and 4-bromophenyl derivatives]: Exhibit MAO-A/B inhibition (Ki = 3.47 µM and 0.46 µM, respectively), with selectivity influenced by electron-withdrawing substituents (e.g., nitro, bromo) .
Physicochemical Properties
- Melting Points : Benzotriazole-containing chalcones (e.g., Compound 2e) generally exhibit higher melting points (~169–171°C) compared to chlorophenyl or thiophenyl analogues (104–174°C) due to stronger intermolecular interactions .
- Solubility : The 3,4,5-trimethoxyphenyl group enhances lipophilicity, while benzotriazole introduces polar N–H groups, balancing solubility for blood-brain barrier penetration (as seen in TMf/TMh) .
Table 3: Physical Properties of Selected Analogues
| Compound | Melting Point (°C) | Solubility Profile |
|---|---|---|
| Compound 2e | 169–171 | Moderate (DMSO/EtOH) |
| I-14 (Chlorophenyl) | 151–153 | Low (aqueous buffers) |
| TMf | 162–164 | High (PAMPA-BBB positive) |
Biological Activity
The compound (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a benzotriazole derivative with significant potential in various biological applications. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
- Chemical Formula : C18H17N3O4
- Molecular Weight : 339.345 g/mol
- CAS Number : 519054-07-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzotriazole derivatives. Specifically, compounds similar to this compound have exhibited notable cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity in HepG2 Cells
A study evaluated the cytotoxic effects of several benzotriazole derivatives on the HepG2 liver cancer cell line. The investigated compounds demonstrated IC50 values ranging from 1.38 to 3.21 μM. Notably:
- Compound 9 : IC50 = 1.38 μM (most potent)
- Compound 10 : IC50 = 2.52 μM
- Compound 11 : IC50 = 3.21 μM
These compounds were found to inhibit β-tubulin polymerization and induce apoptosis by altering mitochondrial membrane potential and increasing pro-apoptotic factors like p53 and Bax .
The mechanism behind the anticancer activity of benzotriazole derivatives often involves the disruption of microtubule dynamics and induction of apoptosis:
- Microtubule Perturbation : Compounds interfere with mitosis by binding to tubulin, leading to cell cycle arrest.
- Apoptosis Induction : Activation of apoptotic pathways via modulation of Bcl-2 family proteins and caspases has been observed .
Antimicrobial Activity
Besides anticancer properties, benzotriazole derivatives have shown promising antimicrobial activity against various pathogens.
Antibacterial Effects
A series of studies have reported that certain benzotriazole derivatives exhibit antibacterial properties against strains such as Escherichia coli and Bacillus subtilis. For instance:
- Compounds demonstrated zones of inhibition comparable to standard antibiotics.
- The presence of bulky hydrophobic groups in the structure was linked to enhanced antimicrobial efficacy .
Antifungal Effects
The antifungal activity of benzotriazole derivatives has also been documented:
- Compounds showed minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 μg/ml to 25 μg/ml.
- Substitutions on the benzotriazole ring significantly influenced antifungal potency, with specific electron-withdrawing groups enhancing activity .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism/Notes |
|---|---|---|---|
| Anticancer | HepG2 (liver cancer) | 1.38 - 3.21 μM | Inhibits β-tubulin polymerization; induces apoptosis |
| Antibacterial | E. coli, Bacillus subtilis | Variable zones of inhibition | Structure-dependent; hydrophobic groups enhance activity |
| Antifungal | Candida albicans | 1.6 - 25 μg/ml | Substituent effects on potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
